Elaidic acid ethyl ester Elaidic acid ethyl ester Ethyl oleate, also known as ethyl oleic acid or fema 2450, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl oleate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ethyl oleate has been primarily detected in urine. Within the cell, ethyl oleate is primarily located in the membrane (predicted from logP) and cytoplasm. Ethyl oleate is a dairy, fatty, and milky tasting compound that can be found in sweet marjoram and white mustard. This makes ethyl oleate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 6114-18-7
VCID: VC21206842
InChI: InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

Elaidic acid ethyl ester

CAS No.: 6114-18-7

Cat. No.: VC21206842

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Elaidic acid ethyl ester - 6114-18-7

Specification

Description Ethyl oleate, also known as ethyl oleic acid or fema 2450, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl oleate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ethyl oleate has been primarily detected in urine. Within the cell, ethyl oleate is primarily located in the membrane (predicted from logP) and cytoplasm. Ethyl oleate is a dairy, fatty, and milky tasting compound that can be found in sweet marjoram and white mustard. This makes ethyl oleate a potential biomarker for the consumption of these food products.
CAS No. 6114-18-7
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name ethyl (E)-octadec-9-enoate
Standard InChI InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+
Standard InChI Key LVGKNOAMLMIIKO-VAWYXSNFSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC
Melting Point -13.1 °C
-32 °C
-32°C

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